molecular formula C14H18FNO3 B1439512 tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate CAS No. 1035818-88-2

tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate

Cat. No. B1439512
M. Wt: 267.3 g/mol
InChI Key: FTCDKBRRCQJMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl N-(4-fluoro-3-methylphenyl)carbamate” is a chemical compound with the CAS Number: 1384312-73-5 . It has a molecular weight of 225.26 . The compound is originated from CN .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16FNO2/c1-8-7-9 (5-6-10 (8)13)14-11 (15)16-12 (2,3)4/h5-7H,1-4H3, (H,14,15) .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Intermediate in Synthesis of Biologically Active Compounds

    Tert-butyl carbamates, including variants like the one , are used as intermediates in the synthesis of biologically active compounds. For instance, a related compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, is a key intermediate in creating compounds like osimertinib (AZD9291), an important drug in cancer treatment. The synthesis process typically involves steps such as acylation, nucleophilic substitution, and reduction, highlighting the compound's versatility in organic synthesis (Zhao, Guo, Lan, & Xu, 2017).

  • Lithiation Reactions and Functionalization

    Tert-butyl carbamates serve as substrates for directed lithiation, a process important for creating substituted products in organic chemistry. This demonstrates their role in the functionalization of organic molecules and the creation of diverse chemical structures (Smith, El‐Hiti, & Alshammari, 2013).

  • Synthesis of Cycloalkanes and Heterocycles

    Another significant application of tert-butyl carbamates is in the synthesis of cycloalkanes and heterocyclic compounds. For instance, tert-butyl carbamates have been used in the enantioselective synthesis of carbocyclic analogues of nucleotides, demonstrating their utility in creating complex, chiral molecules (Ober, Marsch, Harms, & Carell, 2004).

  • Diels-Alder Reactions and Ring Transformations

    These compounds are also involved in Diels-Alder reactions, a type of cycloaddition reaction crucial in organic chemistry for constructing complex molecular structures. Such reactions often result in the formation of six-membered rings, integral to many organic compounds (Padwa, Brodney, & Lynch, 2003).

  • Deprotection Processes in Organic Synthesis

    Tert-butyl carbamates are used in deprotection strategies in organic synthesis. For example, aqueous phosphoric acid has been used for the deprotection of tert-butyl carbamates, showcasing their role in selective synthetic processes where protecting groups are needed (Li et al., 2006).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-9-7-10(5-6-11(9)15)12(17)8-16-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCDKBRRCQJMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CNC(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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